REACTION_SMILES
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[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH3:1][O:2][C:3]([CH2:4][CH:5]=[CH:6][c:7]1[cH:8][c:9]2[c:10]([n:11][c:12]([CH3:14])[s:13]2)[cH:15][cH:16]1)=[O:17]>>[CH3:1][O:2][C:3]([CH2:4][CH2:5][CH2:6][c:7]1[cH:8][c:9]2[c:10]([n:11][c:12]([CH3:14])[s:13]2)[cH:15][cH:16]1)=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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COC(=O)CC=Cc1ccc2nc(C)sc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC=Cc1ccc2nc(C)sc2c1
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Name
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Type
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product
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Smiles
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COC(=O)CCCc1ccc2nc(C)sc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |